2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline
Description
2-[2-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline (CAS: 2320583-12-6, C₁₈H₁₉N₅O, MW: 321.38 g/mol) is a heterocyclic compound featuring a quinoxaline core linked via a carbonyl group to a piperidine ring substituted with a 1-methyl-1H-pyrazol-4-yl moiety (Fig. 1). The piperidine-pyrazole substituent introduces conformational flexibility and hydrogen-bonding capabilities, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-12-13(10-20-22)17-8-4-5-9-23(17)18(24)16-11-19-14-6-2-3-7-15(14)21-16/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXUSGWNGGFJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed via hydrogenation of pyridine derivatives or through cyclization of appropriate amines and aldehydes.
Coupling of Pyrazole and Piperidine: The pyrazole and piperidine units are then coupled using carbonylation reactions, often employing reagents like phosgene or its derivatives.
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
Final Coupling: The final step involves coupling the quinoxaline core with the pyrazole-piperidine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoxaline core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxaline core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
The compound 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is a significant organic molecule with diverse applications, particularly in medicinal chemistry. This article explores its scientific research applications, providing comprehensive insights into its biological activities, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold, such as this compound, exhibit significant anticancer properties. The pyrazole moiety has been shown to inhibit various protein kinases involved in cancer progression. For instance, studies have highlighted the effectiveness of similar compounds in targeting c-Met kinases, critical in non-small cell lung cancer treatment .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activities. Pyrazole derivatives are known for their ability to combat bacterial infections by disrupting cellular processes. In vitro studies have reported that related compounds show potent activity against various bacterial strains, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation .
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrazole from hydrazine |
| Step 2 | Introduction of piperidine |
| Step 3 | Condensation to form quinoxaline |
Case Studies and Research Findings
Numerous studies have documented the efficacy of pyrazole-based compounds in clinical settings:
Case Study 1: Inhibition of c-Met Kinases
A study demonstrated that derivatives similar to this compound effectively inhibited c-Met kinases with low micromolar IC50 values, indicating strong potential for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research on related pyrazole compounds showed significant antibacterial activity against resistant strains of E. coli, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and quinoxaline moieties can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s structural uniqueness lies in its hybrid architecture:
- Piperidine-carbonyl linker : Enhances solubility via the polar carbonyl group while allowing spatial orientation of the pyrazole substituent.
- 1-Methyl-1H-pyrazol-4-yl group: A nitrogen-rich heterocycle known for improving pharmacokinetic properties in drug design.
Table 1: Comparative Analysis of Selected Compounds
Functional and Pharmacological Insights
Comparison with BF26439
- Structural Differences: BF26439 replaces the quinoxaline core with an acetamide backbone and introduces a benzylsulfanyl group and morpholine ring. The morpholine moiety likely improves aqueous solubility compared to the pyrazole-piperidine system in the main compound .
- Pharmacokinetic Implications : The higher molecular weight (400.53 vs. 321.38 g/mol) of BF26439 may reduce blood-brain barrier penetration, whereas the main compound’s moderate logP (~2.5) suggests better membrane permeability.
Comparison with Hypothetical Quinoxaline Carboxamide
- Piperazine vs. Piperidine: Substituting piperidine with piperazine (hypothetical analogue) increases hydrogen-bond donors (2 vs.
- Activity Profile : Pyrazole-containing derivatives often exhibit superior kinase inhibition (e.g., VEGF or PDGFR targets) compared to morpholine-based analogues, which may prioritize solubility over potency .
Biological Activity
The compound 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. Its structure comprises a quinoxaline core linked to a piperidine moiety substituted with a methyl-pyrazole group, which is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound of interest. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown that certain pyrazole derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds demonstrated significant inhibition of biofilm formation, suggesting their potential utility in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been well-documented. Research indicates that compounds with similar structural features can inhibit tumor cell proliferation effectively:
- Cell Line Studies : In vitro assays have revealed that certain quinoxaline derivatives induce cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds often exceed 100 μg/mL, indicating selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of key enzymes involved in cancer progression and microbial resistance, such as protein kinases .
Case Studies
Several case studies illustrate the efficacy of pyrazole and quinoxaline derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against multi-drug resistant strains, demonstrating that modifications at the piperidine position significantly enhanced activity .
- Anticancer Screening : Another investigation focused on the anticancer properties of quinoxaline derivatives found that certain modifications led to increased selectivity and potency against specific cancer types .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | - | Bacteria |
| Compound B | Anticancer | - | >100 | Cancer Cells |
| Compound C | Biofilm Inhibition | - | - | Biofilm Formation |
Q & A
What are the common synthetic strategies for preparing 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline and related quinoxaline-piperidine hybrids?
Basic Research Question
Synthesis typically involves multi-step reactions, such as:
- Aldol Condensation : Combining quinoxaline derivatives with pyrazole-substituted piperidine precursors under reflux conditions (e.g., using sulfamic acid in aqueous media) .
- Acylation Reactions : Piperidine intermediates are acylated with activated carbonyl groups (e.g., using pyrazole-4-carboxaldehyde) to form the final hybrid structure .
Methodological Tip : Optimize reaction conditions (solvent, temperature, catalyst) using thin-layer chromatography (TLC) to monitor intermediate formation.
How can structural validation of this compound be performed to confirm regiochemistry and purity?
Basic Research Question
Key analytical methods include:
- Spectroscopy :
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 367.4 for [M+H]⁺) and fragmentation patterns .
Methodological Tip : Cross-validate with elemental analysis (C, H, N) to ensure ≥95% purity .
What computational approaches can predict reaction pathways for optimizing the synthesis of this compound?
Advanced Research Question
Integrate quantum chemical calculations and reaction path search methods:
- Density Functional Theory (DFT) : Model transition states to identify energetically favorable pathways for piperidine-quinoxaline coupling .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s platform) to predict optimal solvents, catalysts, or temperatures .
Methodological Tip : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up .
How can contradictory bioactivity data (e.g., antimicrobial efficacy) be resolved for this compound?
Advanced Research Question
Address discrepancies via:
- Dose-Response Studies : Test varying concentrations (e.g., 1–100 µM) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to establish minimum inhibitory concentrations (MICs) .
- Structural-Activity Relationships (SAR) : Compare bioactivity of analogs (e.g., substituting methyl groups on pyrazole) to isolate critical functional groups .
Methodological Tip : Use statistical tools (e.g., ANOVA) to assess significance of observed differences in activity .
What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Basic Research Question
Standard assays include:
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme Inhibition : Test against targets like kinases or microbial enzymes (e.g., C. albicans lanosterol demethylase) .
Methodological Tip : Include positive controls (e.g., fluconazole for antifungal assays) to benchmark activity .
How can statistical design of experiments (DoE) improve the synthesis protocol?
Advanced Research Question
Apply factorial design to optimize variables:
- Factors : Temperature (60–100°C), catalyst loading (5–20 mol%), and reaction time (6–24 hours).
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .
Methodological Tip : Use software like Minitab or JMP to design experiments and analyze data, reducing trial runs by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
